molecular formula C10H5F3N2O B13697653 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde

2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13697653
M. Wt: 226.15 g/mol
InChI Key: FZDCAHCVDHIZNR-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound characterized by the presence of a trifluorophenyl group attached to an imidazole ring, which is further functionalized with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products:

    Oxidation: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

  • 2-(3,4,5-Trifluorophenyl)-1H-imidazole-4-carbaldehyde
  • 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-carboxylic acid
  • 2-(3,4,5-Trifluorophenyl)-1H-imidazole-5-methanol

Comparison:

Properties

Molecular Formula

C10H5F3N2O

Molecular Weight

226.15 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H5F3N2O/c11-7-1-5(2-8(12)9(7)13)10-14-3-6(4-16)15-10/h1-4H,(H,14,15)

InChI Key

FZDCAHCVDHIZNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NC=C(N2)C=O

Origin of Product

United States

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